5-Iodo-1-(triphenylgermyl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-(triphenylgermyl)pentan-1-one, also known as (1-Oxo-5-iodopentyl)triphenylgermane, is an organogermanium compound. This compound is characterized by the presence of an iodo group and a triphenylgermyl group attached to a pentanone backbone. It is a specialized compound used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(triphenylgermyl)pentan-1-one typically involves the reaction of triphenylgermanium chloride with 5-iodopentan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is often refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-(triphenylgermyl)pentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the pentanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the carbonyl group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and bases like sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetone.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the iodo group.
Reduction: Formation of 5-Iodo-1-(triphenylgermyl)pentanol.
Oxidation: Formation of 5-Iodo-1-(triphenylgermyl)pentanoic acid.
Scientific Research Applications
5-Iodo-1-(triphenylgermyl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce germanium-containing groups into molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(triphenylgermyl)pentan-1-one involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the triphenylgermyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways and exert therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1-phenyl-1-pentanone: Similar structure but with a phenyl group instead of a triphenylgermyl group.
5-Iodo-1,1,1-trifluoropentane: Contains a trifluoromethyl group instead of a triphenylgermyl group.
5-Iodo-1-pentyne: Contains an alkyne group instead of a carbonyl group.
Uniqueness
5-Iodo-1-(triphenylgermyl)pentan-1-one is unique due to the presence of the triphenylgermyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
133967-25-6 |
---|---|
Molecular Formula |
C23H23GeIO |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
5-iodo-1-triphenylgermylpentan-1-one |
InChI |
InChI=1S/C23H23GeIO/c25-19-11-10-18-23(26)24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2 |
InChI Key |
ITTRUAGWCGBGOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)CCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.